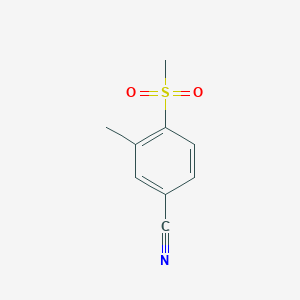

3-Methyl-4-(methylsulfonyl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-methylsulfonylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-7-5-8(6-10)3-4-9(7)13(2,11)12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHUGUBSIDVXEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development

Retrosynthetic Analysis of 3-Methyl-4-(methylsulfonyl)benzonitrile

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. semanticscholar.org For this compound, two primary retrosynthetic pathways can be envisioned.

Identification of Key Synthons and Disconnections

The primary disconnections for this compound involve the carbon-sulfur bond of the methylsulfonyl group and the carbon-carbon bond of the nitrile group. This leads to the identification of key synthons, which are idealized fragments that represent the reactive species involved in the synthesis.

Route A focuses on the late-stage introduction of the methylsulfonyl group. The key disconnection is the C-S bond, suggesting a nucleophilic aromatic substitution (SNAr) reaction. This leads to a 4-halo-3-methylbenzonitrile precursor and a methylsulfinate synthon.

Route B involves the early introduction of a sulfur-containing functional group that can be later oxidized to the methylsulfonyl group. The key disconnection here is also the C-S bond, but the precursor would be 3-methyl-4-(methylthio)benzonitrile.

Strategic Approaches for Introducing the Methylsulfonyl Moiety

The introduction of the methylsulfonyl group is a critical step in the synthesis. Two main strategies can be employed, corresponding to the retrosynthetic routes identified above.

Nucleophilic Aromatic Substitution (SNAr): This approach utilizes a 4-halo-3-methylbenzonitrile as the substrate. The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing nitrile group. nih.govyoutube.comlibretexts.orglibretexts.org The nucleophile would be a methylsulfinate salt, such as sodium methanesulfinate (B1228633). The halogen at the 4-position acts as a leaving group. This reaction is a well-established method for forming aryl sulfones.

Oxidation of a Thioether: An alternative strategy involves the synthesis of 3-methyl-4-(methylthio)benzonitrile as a key intermediate. The methylthio group can then be oxidized to the methylsulfonyl group using a suitable oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This two-step process (sulfide formation followed by oxidation) is a common method for the preparation of sulfones.

Considerations for Methyl Group Installation and Regioselectivity

The regiochemical outcome of the synthesis is crucial. In the proposed synthetic routes, the starting materials are chosen to have the methyl group already in the desired position relative to other functional groups. This pre-positioning of the methyl group circumvents the challenges of regioselective methylation of a disubstituted benzene (B151609) ring, where a mixture of isomers could be formed. By starting with a precursor like 3-methyl-4-nitrobenzoic acid or 4-amino-3-methylbenzonitrile (B1365507), the desired 1,2,4-substitution pattern is established early in the synthetic sequence.

Synthesis of the Benzonitrile (B105546) Core Precursors

The successful synthesis of this compound relies on the efficient preparation of key benzonitrile precursors.

Established Pathways for Substituted Benzonitrile Ring Formation

A common and versatile method for the synthesis of substituted benzonitriles is the Sandmeyer reaction. nih.gov This reaction allows for the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate. For the synthesis of a key precursor, 4-halo-3-methylbenzonitrile, one would start with 4-amino-3-methylbenzonitrile. chemicalbook.comsigmaaldrich.comnih.gov

The synthesis of 4-amino-3-methylbenzonitrile itself can be achieved from commercially available starting materials such as 3-methyl-4-nitrobenzoic acid. asianpubs.orggoogle.com The carboxylic acid can be converted to the corresponding amide, which is then dehydrated to the nitrile. Subsequent reduction of the nitro group yields the desired aniline.

Functional Group Interconversions Leading to Benzonitrile Derivatives

Functional group interconversion (FGI) is a key strategy in organic synthesis where one functional group is converted into another. ub.eduwikipedia.org In the context of synthesizing this compound, several FGIs are necessary.

One of the primary FGIs is the conversion of a primary amide to a nitrile. This is typically achieved through dehydration using reagents like phosphorus pentoxide, thionyl chloride, or trifluoroacetic anhydride. For instance, 3-methyl-4-nitrobenzamide (B1581358) can be dehydrated to form 3-methyl-4-nitrobenzonitrile.

Another critical FGI is the Sandmeyer reaction, which converts a primary aromatic amine into a variety of functional groups, including halogens and the cyano group. nih.gov In one of the proposed routes, the amino group of 4-amino-3-methylbenzonitrile is converted to a halogen (e.g., chloro or bromo) using copper(I) halides. nih.gov

The following table summarizes a potential synthetic sequence starting from 3-methyl-4-nitrobenzoic acid:

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | 3-Methyl-4-nitrobenzoic acid | 1. SOCl₂, reflux2. NH₄OH | 3-Methyl-4-nitrobenzamide | High |

| 2 | 3-Methyl-4-nitrobenzamide | P₂O₅, heat | 3-Methyl-4-nitrobenzonitrile | Good |

| 3 | 3-Methyl-4-nitrobenzonitrile | Fe, HCl or H₂, Pd/C | 4-Amino-3-methylbenzonitrile | High |

| 4 | 4-Amino-3-methylbenzonitrile | 1. NaNO₂, H₂SO₄, 0-5 °C2. CuCl, HCl | 4-Chloro-3-methylbenzonitrile | Moderate |

| 5 | 4-Chloro-3-methylbenzonitrile | NaSO₂Me, DMF, heat | This compound | Good |

An alternative route involving the oxidation of a thioether is also viable:

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | 4-Chloro-3-methylbenzonitrile | NaSMe, DMF | 3-Methyl-4-(methylthio)benzonitrile | Good |

| 2 | 3-Methyl-4-(methylthio)benzonitrile | H₂O₂ or m-CPBA | This compound | High |

These tables provide a conceptual framework for the synthesis, with specific yields being dependent on the optimization of reaction conditions.

Introduction of the Methylsulfonyl Group

The incorporation of the methylsulfonyl group onto the aromatic ring is a critical step in the synthesis of this compound. This transformation is typically achieved through two primary strategies: direct sulfonylation of an aromatic substrate or the oxidation of a thioether precursor.

Sulfonylation Reactions on Aromatic Substrates

Direct aromatic sulfonylation involves the reaction of an aromatic compound with a sulfonating agent to introduce a sulfonic acid group (-SO3H), which can then be converted to the desired methylsulfonyl group. wikipedia.orgnumberanalytics.com This electrophilic aromatic substitution reaction typically employs reagents such as sulfuric acid or sulfur trioxide. wikipedia.org While a common method for introducing sulfur-containing functional groups, achieving regioselectivity to obtain the desired 3-methyl-4-sulfonylated product from an unsubstituted or monosubstituted benzonitrile can be challenging and may require the use of blocking groups to direct the substitution. masterorganicchemistry.com

Oxidative Transformation of Thioether Precursors (e.g., 4-(methylthio)benzonitrile (B1583463) oxidation)

A more widely utilized and often more selective method for installing the methylsulfonyl group is the oxidation of a corresponding thioether (sulfide) precursor, such as 3-methyl-4-(methylthio)benzonitrile. researchgate.net This two-step process involves the initial synthesis of the thioether followed by its oxidation. The oxidation of the thioether to the sulfone is a common and high-yielding transformation in organic synthesis. researchgate.net

The precursor, 4-(methylthio)benzonitrile, can be oxidized to 4-(methylsulfonyl)benzonitrile (B1297823). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This specific transformation highlights the feasibility of converting the methylthio group to the methylsulfonyl group on the benzonitrile ring system. The oxidation can be carried out using a variety of oxidizing agents. google.com

For instance, the oxidation of 4-(methylthio)benzonitrile to 4-(methylsulfinyl)benzonitrile (B2641378) (a sulfoxide) has been demonstrated using meta-chloroperbenzoic acid (m-CPBA). prepchem.com Further oxidation of the sulfoxide (B87167) or direct oxidation of the thioether to the sulfone can be achieved with stronger oxidizing agents or by adjusting reaction conditions.

Optimization of Reaction Conditions and Reagent Selection

The choice of oxidant and reaction conditions is crucial for the efficient and selective conversion of the thioether to the sulfone, minimizing the formation of the intermediate sulfoxide and other byproducts. organic-chemistry.org A variety of reagents have been developed for this purpose.

Hydrogen peroxide (H2O2) is a common and environmentally friendly oxidant for this transformation, often used in conjunction with a catalyst. google.com Other potent oxidizing systems include potassium permanganate (B83412) (KMnO4) and various peroxy acids. google.com The selection of the appropriate reagent and the fine-tuning of parameters such as temperature, solvent, and reaction time are essential for maximizing the yield and purity of the final sulfone product. researchgate.netgoogle.com Electrochemical oxidation has also emerged as a scalable and sustainable alternative for converting thioethers to sulfones. researchgate.netrsc.org

| Oxidizing Agent | Typical Reaction Conditions | Key Features |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst (e.g., metal compounds), reaction temperatures can range from 10°C to 80°C. google.com | Environmentally friendly, cost-effective, but may require a catalyst for efficient conversion. google.com |

| meta-Chloroperbenzoic acid (m-CPBA) | Typically run at low temperatures (e.g., -78°C to room temperature) in chlorinated solvents. prepchem.com | Effective for selective oxidation to the sulfoxide, further oxidation to the sulfone is possible. prepchem.com |

| Potassium Permanganate (KMnO₄) | A strong oxidizing agent, conditions need to be carefully controlled to avoid over-oxidation. google.com | Powerful and readily available, but can lead to side reactions if not properly managed. google.com |

| Electrochemical Oxidation | Can be scaled up for industrial production, offering a sustainable alternative. researchgate.net | Avoids the use of stoichiometric chemical oxidants, can be highly selective. researchgate.netrsc.org |

Methyl Group Functionalization and Positional Control

The strategic placement of the methyl group at the C-3 position of the benzonitrile ring is a key challenge in the synthesis of this compound. This requires careful consideration of alkylation strategies and the directing effects of the substituents on the aromatic ring.

Alkylation Strategies on the Aromatic Ring

The introduction of a methyl group onto an aromatic ring is commonly achieved through electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation. numberanalytics.com This method involves the reaction of an aromatic compound with an alkylating agent, such as an alkyl halide, in the presence of a Lewis acid catalyst. numberanalytics.com However, Friedel-Crafts alkylation can be prone to issues such as polyalkylation and carbocation rearrangements, which can complicate the synthesis of the desired product. numberanalytics.com

More recent methods for aromatic C-H methylation include transition-metal-catalyzed reactions, which can offer higher selectivity and functional group tolerance. researchgate.net These advanced strategies may provide more controlled pathways to the desired 3-methyl substituted benzonitrile derivatives. nih.gov

Control of Substitution Patterns for Isomer Differentiation

Achieving the correct 3,4-disubstitution pattern on the benzonitrile ring requires a synthetic strategy that carefully considers the directing effects of the nitrile, methyl, and methylthio/methylsulfonyl groups. The nitrile group is a deactivating, meta-directing group in electrophilic aromatic substitution. numberanalytics.com Conversely, the methyl group and the methylthio group are activating, ortho- and para-directing groups.

A plausible synthetic route would involve introducing the substituents in a sequence that favors the formation of the desired isomer. For example, starting with a para-substituted benzonitrile, such as 4-(methylthio)benzonitrile, and then introducing the methyl group would require directing the incoming electrophile to the position ortho to the methylthio group and meta to the nitrile group. The interplay of these directing effects is crucial for achieving regioselectivity. rsc.org

Alternatively, a strategy could involve starting with a molecule that already contains the desired 3,4-substitution pattern, which is then converted to the target molecule. For instance, the synthesis could begin with a precursor like 3-methoxy-4-methylbenzoic acid, which can be converted to 3-methoxy-4-methylbenzonitrile. prepchem.com Subsequent manipulation of the methoxy (B1213986) group to a methylsulfonyl group would then be required.

| Substituent Group | Directing Effect in Electrophilic Aromatic Substitution | Activating/Deactivating Nature |

|---|---|---|

| -CN (Nitrile) | Meta numberanalytics.com | Deactivating numberanalytics.com |

| -CH₃ (Methyl) | Ortho, Para | Activating |

| -SCH₃ (Methylthio) | Ortho, Para | Activating |

| -SO₂CH₃ (Methylsulfonyl) | Meta | Deactivating |

Multi-Step Synthesis Pathways Leading to this compound

The construction of this compound is typically approached through multi-step pathways that build the molecule from readily available precursors. Two primary retrosynthetic disconnections are considered most viable: the formation of the C-S bond via nucleophilic aromatic substitution or the oxidation of a pre-existing sulfide (B99878).

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This pathway is one of the most common methods for synthesizing aryl sulfones. organic-chemistry.org It relies on the reaction of an aryl halide, activated by an electron-withdrawing group, with a sulfinate salt. In the case of this compound, the nitrile (-CN) group acts as a powerful electron-withdrawing group, activating the C4 position (para) for nucleophilic attack. wikipedia.orglibretexts.org

The synthesis commences with a suitable 4-halo-3-methylbenzonitrile, such as 4-fluoro-3-methylbenzonitrile (B66165) or 4-chloro-3-methylbenzonitrile. The fluoro-substituted precursor is often more reactive in SNAr reactions. This starting material is then treated with a methanesulfinate salt, typically sodium methanesulfinate (CH₃SO₂Na), in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via an addition-elimination mechanism, forming a transient Meisenheimer complex, which then eliminates the halide ion to yield the final product. libretexts.org

Route 2: Oxidation of an Aryl Methyl Sulfide

An alternative and equally robust strategy involves the oxidation of a corresponding aryl methyl sulfide precursor, 3-methyl-4-(methylthio)benzonitrile. nih.gov This method separates the C-S bond formation from the establishment of the sulfone oxidation state.

This pathway begins with the synthesis of the sulfide intermediate. This is typically achieved through a nucleophilic aromatic substitution reaction on a 4-halo-3-methylbenzonitrile precursor with a thiomethoxide salt, such as sodium thiomethoxide (NaSMe). Once the sulfide, 3-methyl-4-(methylthio)benzonitrile, is isolated, it undergoes oxidation. This transformation is a two-step process, involving a sulfoxide intermediate. nih.gov To achieve the desired sulfone, strong oxidizing agents or a stoichiometric excess of the oxidant is used. Common reagents for this step include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org Careful control of reaction conditions is necessary to prevent over-oxidation or side reactions.

Below is an interactive data table summarizing the key steps in these two primary multi-step synthesis pathways.

| Route | Step | Starting Material | Key Reagents | Product | Reaction Type |

|---|---|---|---|---|---|

| Route 1 | 1 | 4-halo-3-methylbenzonitrile | Sodium methanesulfinate (CH₃SO₂Na), DMSO | This compound | Nucleophilic Aromatic Substitution (SNAr) |

| Route 2 | 1 | 4-halo-3-methylbenzonitrile | Sodium thiomethoxide (NaSMe) | 3-methyl-4-(methylthio)benzonitrile | Nucleophilic Aromatic Substitution (SNAr) |

| 2 | 3-methyl-4-(methylthio)benzonitrile | H₂O₂ or m-CPBA | This compound | Oxidation |

Advanced Synthetic Strategies and Industrial Relevance

Cascade Reactions and One-Pot Synthesis Approaches

A potential one-pot synthesis of this compound could be adapted from modern methodologies for aryl sulfone formation. For instance, a copper-catalyzed one-pot reaction starting from 4-halo-3-methylbenzonitrile has been demonstrated for similar substrates. nih.gov In this approach, a copper catalyst facilitates the coupling of the aryl halide with a simple, inexpensive sulfur source like Dimethyl Sulfoxide (DMSO), which serves as the origin of the methylsulfonyl group. This circumvents the need to pre-form or handle sulfinate salts.

Another advanced one-pot strategy involves the sequential addition of reagents. A process could be envisioned where 4-halo-3-methylbenzonitrile first reacts with sodium thiomethoxide, and upon completion of the sulfide formation, an oxidizing agent is added directly to the same reaction vessel to perform the subsequent oxidation to the sulfone in situ. This telescopes two steps into a single, streamlined process, reducing solvent usage and workup procedures.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles is crucial for developing sustainable and industrially relevant synthetic routes. nih.gov The synthesis of this compound can be optimized by considering several of the twelve principles of green chemistry.

Safer Solvents and Auxiliaries: Traditional polar aprotic solvents like DMSO and DMF, while effective for SNAr reactions, have environmental and health concerns. Research into greener alternatives has identified solvents like polyethylene (B3416737) glycol (PEG) or ionic liquids, which can be effective, less toxic, and potentially recyclable media for such transformations. nih.gov In some cases, reactions can be performed in water, which is the most environmentally benign solvent. bohrium.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The proposed SNAr and oxidation pathways generally have good atom economy, but one-pot syntheses that eliminate the need for stoichiometric activating agents or that use catalytic systems are superior.

Catalysis: The use of catalytic reagents is preferable to stoichiometric ones. For the oxidation of the sulfide intermediate, replacing stoichiometric oxidants like m-CPBA with catalytic systems, for example, using a metal catalyst with hydrogen peroxide as the terminal oxidant, would be a significant green improvement. The copper-catalyzed one-pot synthesis from an aryl halide and DMSO is another prime example of catalysis enabling a more efficient transformation. nih.gov

Use of Renewable Feedstocks: While the core aromatic structure is derived from petrochemical sources, green chemistry encourages the investigation of bio-based starting materials where feasible, although this remains a significant challenge for this class of compounds.

By integrating these advanced and green principles, the synthesis of this compound can be transformed from a conventional laboratory procedure into a modern, efficient, and sustainable industrial process.

Chemical Reactivity and Transformation Studies

Reactivity of the Nitrile Functionality

The nitrile group is a versatile functional moiety capable of undergoing a variety of transformations. Its reactivity in 3-Methyl-4-(methylsulfonyl)benzonitrile is significantly influenced by the potent electron-withdrawing nature of the para-methylsulfonyl group, which enhances the electrophilicity of the nitrile carbon.

Nucleophilic Additions to the Cyano Group

The carbon atom of the cyano group in aromatic nitriles is electrophilic and susceptible to attack by nucleophiles. This reactivity is amplified in this compound due to the para-sulfonyl group. Nucleophilic addition reactions typically involve the attack of a nucleophile on the nitrile carbon, breaking the pi bonds of the C≡N triple bond.

For instance, Grignard reagents can react with benzonitriles to form imine intermediates, which upon hydrolysis yield ketones. While specific studies on this compound are not prevalent, analogous reactions with substituted benzonitriles are well-documented. The reaction proceeds via a domino nucleophilic addition and subsequent intramolecular cyclization, often mediated by Lewis acids like trimethylaluminum (B3029685) (Me₃Al), to construct complex heterocyclic systems such as 1-aminoisoquinolines. nih.gov

Table 1: Examples of Nucleophilic Addition to Benzonitrile (B105546) Derivatives

| Reactant | Nucleophile/Reagent | Product Type | Reference |

|---|

This table illustrates a general strategy for nucleophilic addition to benzonitriles, which is applicable to this compound, leading to the formation of valuable chemical intermediates.

Reduction Reactions of the Nitrile to Amine Derivatives

The nitrile group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. Common methods include catalytic hydrogenation or the use of metal hydrides. organic-chemistry.org The presence of the electron-withdrawing methylsulfonyl group on the aromatic ring generally facilitates the reduction of the nitrile. researchgate.net

Studies on a broad range of aliphatic and aromatic nitriles have demonstrated that reagents like diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, can efficiently reduce nitriles to primary amines in high yields. researchgate.net Benzonitriles with electron-withdrawing substituents are reported to undergo this reduction more rapidly and with higher yields compared to those with electron-donating groups. researchgate.net

Table 2: Conditions for the Reduction of Aromatic Nitriles

| Substrate Example | Reducing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4-Dichlorobenzonitrile | BH₂(N(iPr)₂) / cat. LiBH₄ | 25 °C, 5 h | 2,4-Dichlorobenzylamine | 99 | researchgate.net |

These findings suggest that the reduction of this compound to (3-Methyl-4-(methylsulfonyl)phenyl)methanamine should proceed efficiently under similar conditions.

Hydrolysis and Related Transformations

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. The reaction proceeds through an amide intermediate. In the case of this compound, hydrolysis would yield 3-Methyl-4-(methylsulfonyl)benzoic acid.

The mechanism of basic hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile group. researchgate.netresearchgate.net This is followed by protonation to form an imidic acid, which then tautomerizes to an amide. The amide is subsequently hydrolyzed to the corresponding carboxylate salt, which is protonated in a final acidic workup step to give the carboxylic acid. researchgate.net

Reactivity of the Methylsulfonyl Group

The methylsulfonyl group is generally stable and acts as a strong electron-withdrawing group and a good leaving group in certain nucleophilic aromatic substitution reactions.

Nucleophilic Substitution at the Sulfonyl Moiety

While the sulfonyl group itself is relatively inert to direct nucleophilic attack at the sulfur atom under typical conditions, it can be a target in specific contexts, such as in the synthesis of oligonucleotides where arenesulfonyl chlorides are used as activating agents. nih.gov However, for aryl methyl sulfones, nucleophilic substitution typically refers to the displacement of the sulfonyl group from the aromatic ring (a nucleophilic aromatic substitution, or SₙAr reaction) if the ring is sufficiently activated by other electron-withdrawing groups and a suitable leaving group is present. More commonly, the sulfonyl group itself is not the site of substitution but rather activates the aromatic ring for such reactions.

Oxidative Transformations Involving the Sulfonyl Group

The methylsulfonyl group is in a high oxidation state (S(VI)) and is therefore generally resistant to further oxidation. Its primary role in the context of oxidative transformations is often as a directing or activating group. The synthesis of aryl methyl sulfones typically involves the oxidation of the corresponding aryl methyl sulfide (B99878). This transformation highlights the stability of the sulfonyl group to oxidative conditions once formed. mdpi.com

Role as an Electron-Withdrawing Group in Aromatic Systems

The chemical personality of this compound is dominated by the presence of the nitrile (-CN) and methylsulfonyl (-SO2CH3) moieties, both of which are strong electron-withdrawing groups (EWGs). masterorganicchemistry.com These groups significantly reduce the electron density of the benzonitrile ring system through a combination of inductive and resonance effects.

Inductive Effect (-I): The sulfonyl group features a highly electrophilic sulfur atom double-bonded to two oxygen atoms, creating a strong dipole that pulls electron density away from the aromatic ring through the sigma bonds. The nitrile group also exerts a significant inductive pull due to the high electronegativity of the nitrogen atom. libretexts.org

Resonance Effect (-M): Both the nitrile and sulfonyl groups can withdraw electron density via resonance (also known as a mesomeric effect), delocalizing the ring's pi-electrons onto the substituent. This effect is particularly pronounced at the ortho and para positions relative to the substituent, leaving the meta positions comparatively less electron-deficient. masterorganicchemistry.com

Collectively, these EWGs deactivate the aromatic ring, making it substantially less nucleophilic than unsubstituted benzene (B151609). libretexts.orgwikipedia.org Consequently, the ring is less reactive towards electrophiles, and electrophilic aromatic substitution (EAS) reactions proceed much more slowly and often require harsher reaction conditions. wikipedia.orglibretexts.org The extent of this electronic influence can be quantified using Hammett substituent constants (σ), which measure the electronic effect of a substituent on the reactivity of a benzene derivative. A positive σ value indicates an electron-withdrawing effect.

| Substituent Group | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Electronic Effect |

|---|---|---|---|

| -CH₃ (Methyl) | -0.07 | -0.17 | Electron-Donating (Activating) |

| -CN (Cyano) | +0.56 | +0.66 | Electron-Withdrawing (Deactivating) |

| -SO₂CH₃ (Methylsulfonyl) | +0.65 | +0.73 | Strongly Electron-Withdrawing (Deactivating) |

Data sourced from Hammett constant compilations. researchgate.netwikipedia.org

Electrophilic Aromatic Substitution Reactions on the Benzonitrile Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The mechanism proceeds in two primary steps:

Attack on the Electrophile: The aromatic π-system acts as a nucleophile, attacking an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This initial step is typically the slow, rate-determining step because it temporarily disrupts the ring's aromaticity. wikipedia.orgmasterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system and yielding the substituted product. masterorganicchemistry.commasterorganicchemistry.com

For this compound, the strong deactivation of the ring by the -CN and -SO2CH3 groups makes this reaction challenging. wikipedia.org

When an electrophile attacks the ring of this compound, the position of substitution (regioselectivity) is determined by the directing effects of the three existing substituents. These effects are governed by which position of attack leads to the most stable arenium ion intermediate. quora.comlibretexts.org

-CH₃ (Methyl group at C3): As an electron-donating group, it is an ortho-, para-director, activating the positions ortho (C2, C4) and para (C6) to itself. However, C4 is already substituted. Therefore, it directs incoming electrophiles to C2 and C6. libretexts.orgchemguide.co.uk

-SO₂CH₃ (Methylsulfonyl group at C4): As a strong electron-withdrawing group, it is a meta-director, directing incoming electrophiles to the positions meta (C2, C6) to itself. libretexts.orglibretexts.org

-CN (Cyano group at C1): As a strong electron-withdrawing group, it is also a meta-director, directing incoming electrophiles to positions C3 and C5. However, C3 is already substituted, so it directs towards C5. libretexts.org

The ultimate regiochemical outcome is a result of the competition between these effects. The available positions for substitution are C2, C5, and C6.

| Position of Attack | Influence of -CH₃ (at C3) | Influence of -SO₂CH₃ (at C4) | Influence of -CN (at C1) | Overall Likelihood |

|---|---|---|---|---|

| C2 | Favorable (ortho) | Favorable (meta) | Unfavorable (ortho) | Most Likely |

| C5 | Neutral (meta) | Unfavorable (ortho) | Favorable (meta) | Less Likely |

| C6 | Favorable (para) | Favorable (meta) | Unfavorable (ortho) | Likely |

Analysis of the arenium ion intermediates reveals that attack at position C2 is doubly favored by the meta-directing sulfonyl group and the ortho-directing methyl group. Attack at position C6 is also doubly favored by the meta-directing sulfonyl group and the para-directing methyl group. Attack at position C5 is favored only by the meta-directing cyano group and strongly disfavored by the ortho-directing sulfonyl group. Therefore, electrophilic substitution is most likely to yield a mixture of products substituted at the C2 and C6 positions, with the C2 position potentially being the major product due to the combined directing influence.

Spectroscopic and Crystallographic Characterization

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For 3-Methyl-4-(methylsulfonyl)benzonitrile (C₉H₉NO₂S), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This calculated value serves as a benchmark for experimental HRMS analysis to confirm the compound's identity.

Table 1: Theoretical Exact Mass Calculation for C₉H₉NO₂S

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (H) | 9 | 1.007825 | 9.070425 |

| Nitrogen (N) | 1 | 14.003074 | 14.003074 |

| Oxygen (O) | 2 | 15.994915 | 31.989830 |

| Sulfur (S) | 1 | 31.972071 | 31.972071 |

| Total | 195.035400 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, allowing for the analysis of the intact molecule. In ESI-MS, this compound would typically be expected to form protonated molecules [M+H]⁺ or adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. Specific experimental ESI-MS spectra, which would detail the observed mass-to-charge ratios (m/z), are not available in the reviewed literature.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (e.g., the [M+H]⁺ ion) to generate a characteristic fragmentation pattern. This pattern provides valuable information about the molecule's structure. For this compound, fragmentation would likely involve the loss of neutral fragments related to the methyl and sulfonyl groups, such as SO₂ (63.96 Da) or CH₃SO₂ (79.00 Da), and potentially cleavage around the aromatic ring. However, without experimental data, a definitive fragmentation pathway cannot be described.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The benzonitrile (B105546) core of the molecule contains a chromophore that is expected to absorb UV radiation. The presence of the methyl and methylsulfonyl substituents will influence the exact wavelength of maximum absorbance (λmax). While data for simpler compounds like 3-methylbenzonitrile (B1361078) and 4-methylbenzonitrile exist, specific λmax values for this compound have not been reported.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. For a molecule like this compound, these calculations would typically be performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.netresearchgate.net

The initial step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. researchgate.netnih.govyoutube.com For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis would also be essential to identify the most stable conformer, particularly concerning the rotation of the methyl and methylsulfonyl groups. This process ensures that all subsequent electronic and spectroscopic calculations are based on the most energetically favorable structure.

Below is a hypothetical data table of optimized geometric parameters for this compound, based on expected values from similar structures.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (ring) | 1.39 - 1.40 | C-C-C (ring) | 118 - 121 |

| C-CN | 1.45 | C-C-CN | 119 - 121 |

| C≡N | 1.15 | C-C-CH3 | 120 - 122 |

| C-CH3 | 1.51 | C-S-O | 108 - 110 |

| C-S | 1.77 | O-S-O | 118 - 120 |

| S=O | 1.45 | C-S-C | 103 - 105 |

| S-CH3 | 1.76 |

Note: This data is illustrative and would require specific DFT calculations for validation.

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. wikipedia.org A smaller gap generally suggests higher reactivity.

For this compound, the HOMO would likely be localized on the electron-rich benzene (B151609) ring, while the LUMO might be distributed over the electron-withdrawing nitrile and sulfonyl groups. Analysis of these orbitals provides insight into the regions of the molecule that are likely to act as electron donors and acceptors in chemical reactions.

A hypothetical table of electronic properties is presented below.

| Property | Energy (eV) |

| HOMO Energy | -7.0 to -6.0 |

| LUMO Energy | -2.0 to -1.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: This data is illustrative and would require specific DFT calculations for validation.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential).

In the case of this compound, the MEP surface would be expected to show negative potential (red) around the nitrogen atom of the nitrile group and the oxygen atoms of the sulfonyl group, making these sites susceptible to electrophilic attack. Conversely, positive potential (blue) would likely be observed around the hydrogen atoms.

Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule. researchgate.netresearchgate.net This analysis provides a quantitative measure of the electron distribution and can help in understanding the electrostatic interactions of the molecule. For this compound, the analysis would likely reveal that the electronegative nitrogen and oxygen atoms carry a negative charge, while the sulfur, carbon, and hydrogen atoms have varying degrees of positive charge.

A hypothetical table of Mulliken charges is provided below.

| Atom | Mulliken Charge (a.u.) |

| N (nitrile) | -0.2 to -0.3 |

| O (sulfonyl) | -0.5 to -0.6 |

| S (sulfonyl) | +0.8 to +1.0 |

| C (ring) | Variable |

| H (methyl) | +0.1 to +0.2 |

Note: This data is illustrative and would require specific DFT calculations for validation.

DFT calculations can accurately predict various spectroscopic properties. The vibrational frequencies in the Infrared (IR) spectrum can be calculated and compared with experimental data to aid in the assignment of vibrational modes. For this compound, characteristic peaks for the C≡N stretch, S=O stretch, and various aromatic C-H and C-C vibrations would be predicted.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. ijstr.org These theoretical predictions are invaluable for interpreting experimental ¹H and ¹³C NMR spectra and confirming the molecular structure.

Theoretical calculations can also provide important thermodynamic parameters, such as enthalpy, entropy, and heat capacity, at different temperatures. researchgate.net These properties are derived from the calculated vibrational frequencies and are crucial for understanding the stability and reactivity of the molecule under various conditions.

A hypothetical table of calculated thermodynamic parameters at standard conditions (298.15 K and 1 atm) is shown below.

| Parameter | Value |

| Enthalpy (kcal/mol) | Specific value |

| Entropy (cal/mol·K) | Specific value |

| Heat Capacity (cal/mol·K) | Specific value |

Note: This data is illustrative and would require specific DFT calculations for validation.

Theoretical and Computational Insights into this compound

Computational chemistry provides a powerful lens through which to investigate the molecular properties and reactivity of chemical compounds. For this compound, theoretical studies offer a deeper understanding of its electronic structure, optical behavior, and potential chemical transformations. This article delves into the theoretical and computational chemistry studies of this compound, focusing on its nonlinear optical properties, the methodologies used for its quantum chemical modeling, and advanced techniques to explore its chemical reactivity.

Synthesis and Investigation of Derivatives and Analogs

Rational Design of Structural Analogs

Rational drug design for analogs of 3-Methyl-4-(methylsulfonyl)benzonitrile focuses on two primary areas: modification of the benzonitrile (B105546) ring and variation of the methylsulfonyl moiety. These strategies are guided by an understanding of how different functional groups influence molecular interactions and properties.

Key modification strategies include:

Introduction of Halogens: Adding fluorine, chlorine, or bromine can modulate electronic effects and improve metabolic stability.

Alkylation/Alkoxylation: Introducing small alkyl (e.g., ethyl) or alkoxy (e.g., methoxy) groups can alter solubility and steric interactions.

Hydrogen Bond Donors/Acceptors: Incorporating groups like hydroxyl (-OH) or amino (-NH2) can introduce new hydrogen bonding capabilities, which are crucial for target binding. nih.gov

The following table illustrates potential modifications and their predicted effects on the electronic nature of the aromatic ring.

| Position on Ring | Substituent Group | Common Example | Predicted Electronic Effect |

| 2, 5, or 6 | Halogen | -F, -Cl | Electron-withdrawing |

| 2, 5, or 6 | Alkyl | -CH₃, -C₂H₅ | Electron-donating (weak) |

| 2, 5, or 6 | Alkoxy | -OCH₃ | Electron-donating |

| 2, 5, or 6 | Hydroxyl | -OH | Electron-donating |

| 2, 5, or 6 | Amino | -NH₂ | Electron-donating (strong) |

| 2, 5, or 6 | Nitro | -NO₂ | Electron-withdrawing (strong) |

This table is illustrative and based on general principles of physical organic chemistry.

Bioisosteric Replacement: A common strategy is to replace the methylsulfonyl group with other functionalities (bioisosteres) that have similar steric or electronic properties. This can improve metabolic stability, solubility, or binding interactions. nih.gov

Positional Isomerism: Moving the methylsulfonyl group to other positions relative to the cyano and methyl groups would create isomers such as 4-Methyl-3-(methylsulfonyl)benzonitrile or 2-Methyl-4-(methylsulfonyl)benzonitrile. The reactivity and physical properties of these regioisomers can differ substantially due to changes in the electronic environment and potential for intramolecular interactions.

The table below shows potential bioisosteric replacements for the methylsulfonyl group.

| Original Group | Bioisosteric Replacement | Key Property Change |

| Methylsulfonyl (-SO₂CH₃) | Sulfonamide (-SO₂NH₂) | Introduces H-bond donor capability |

| Methylsulfonyl (-SO₂CH₃) | Sulfoxide (B87167) (-SOCH₃) | Reduces electron-withdrawing strength |

| Methylsulfonyl (-SO₂CH₃) | Carbonyl (-COCH₃) | Removes sulfur, alters geometry |

| Methylsulfonyl (-SO₂CH₃) | Isopropylsulfonyl (-SO₂CH(CH₃)₂) | Increases lipophilicity and steric bulk |

This table provides examples of common bioisosteric replacements used in medicinal chemistry.

Synthetic Strategies for Analog Preparation

The preparation of a diverse library of analogs requires efficient and flexible synthetic methodologies. Convergent and divergent strategies, along with controlled chemo- and regioselective reactions, are central to this effort.

Divergent Synthesis: This approach is highly efficient for generating a library of compounds from a common intermediate. wikipedia.orgnih.gov Starting with a core structure, such as 3-methyl-4-aminobenzonitrile, one could introduce the methylsulfonyl group and then "diverge" by applying a variety of reactions to other positions on the ring. This strategy allows for the rapid creation of many structurally related analogs for screening. wikipedia.orgnih.gov

Convergent Synthesis: In this strategy, different fragments of the target molecule are synthesized independently and then combined in the final steps. researchgate.net For more complex analogs of this compound, one might prepare a substituted benzonitrile fragment and a separate sulfonyl-containing fragment before coupling them together. This approach is often used for more complex target molecules.

Achieving specific substitution patterns on the benzonitrile ring requires precise control over reaction conditions to ensure high chemo- and regioselectivity.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. For example, a reaction might target a specific position on the ring without affecting the cyano or methylsulfonyl groups.

Regioselectivity is the control of which position on the aromatic ring a new substituent is added. nih.govrsc.org The existing methyl, cyano, and methylsulfonyl groups exert directing effects that influence the position of subsequent electrophilic or nucleophilic aromatic substitution reactions. For instance, the methyl group is an ortho-, para-director, while the cyano and methylsulfonyl groups are meta-directors. Synthetic chemists use these properties, along with carefully chosen catalysts and reaction conditions, to synthesize the desired isomer with high purity. mdpi.comresearchgate.net

Structure-Reactivity and Structure-Property Correlations

Understanding the relationship between a molecule's structure and its resulting properties and reactivity is a fundamental goal of medicinal chemistry. chemrxiv.orgnih.gov For analogs of this compound, these correlations are established by systematically analyzing data from the synthesized library of compounds.

Changes in substituents affect several key molecular properties:

Electronic Effects: The addition of electron-donating or electron-withdrawing groups alters the electron density of the aromatic ring and the reactivity of the cyano group. derpharmachemica.com

Lipophilicity: The compound's solubility in fats and oils, often quantified by LogP, is modified by adding hydrophobic (e.g., alkyl, halogen) or hydrophilic (e.g., hydroxyl, amino) groups.

Steric Factors: The size and shape of substituents can influence how the molecule fits into a biological target's binding site.

The following table summarizes predicted property correlations for hypothetical modifications to the this compound scaffold.

| Structural Modification | Predicted Effect on Lipophilicity (LogP) | Predicted Effect on Reactivity |

| Add -Cl at position 5 | Increase | Increases electrophilicity of the ring |

| Add -OH at position 6 | Decrease | Increases nucleophilicity of the ring |

| Replace -SO₂CH₃ with -SO₂NH₂ | Decrease | Introduces new reaction possibilities at the NH₂ site |

| Replace -CH₃ with -CF₃ | Increase | Decreases electron density of the ring significantly |

This table illustrates general trends and is not based on specific experimental data for this compound series.

By correlating these structural changes with experimental data, researchers can build predictive models that guide the design of future analogs with optimized properties.

Impact of Structural Modifications on Chemical Transformations

The chemical reactivity of this compound can be significantly altered through structural modifications. The synthesis of various derivatives demonstrates how changes to the core structure influence its transformation pathways. For instance, the methyl group and the benzonitrile moiety are key sites for chemical reactions.

One area of investigation involves the transformation of the methyl group. The synthesis of thiazole-methylsulfonyl derivatives often begins with a related precursor, (4′-Methylsulfonyl) acetophenone, where a methyl ketone group is present instead of the nitrile and methyl groups on the benzene (B151609) ring. nih.gov This starting material undergoes reflux with thiosemicarbazide (B42300) in ethanol, followed by treatment with a 2-bromoacetophenone (B140003) derivative to yield the final thiazole-methylsulfonyl compounds. nih.gov This suggests that modifications at the position of the methyl group in this compound could be a viable strategy for creating a diverse range of derivatives.

Furthermore, the nitrile group itself is a versatile functional group that can undergo various chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. For example, computational studies on benzonitrile N-oxide have explored its involvement in [3+2] cycloaddition reactions with β-phosphorylated nitroethenes. mdpi.com Such studies indicate that the electronic nature of the substituents on the benzonitrile ring plays a crucial role in determining the regiochemistry and kinetics of the reaction. mdpi.com

The synthesis of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid further illustrates the reactivity of the nitrile group, which can be converted into a dihydroisoxazole (B8533529) ring system. researchgate.net

Table 1: Impact of Functional Group Transformation on Potential Chemical Reactions

| Original Functional Group | Transformed Functional Group | Potential Subsequent Reactions |

| Nitrile (-CN) | Carboxylic Acid (-COOH) | Esterification, Amide formation |

| Nitrile (-CN) | Amine (-CH₂NH₂) | Acylation, Schiff base formation |

| Methyl (-CH₃) | Bromomethyl (-CH₂Br) | Nucleophilic substitution |

This table is generated based on established chemical principles and the reactivity suggested by the synthesis of related compounds.

Tuning of Electronic Properties through Substituent Variation

The electronic properties of the benzonitrile core in this compound are influenced by the interplay between the electron-donating methyl group and the electron-withdrawing methylsulfonyl and nitrile groups. Varying the substituents on the aromatic ring provides a powerful tool for tuning these properties.

Theoretical calculations on benzonitrile derivatives have shown that the nature and position of substituents significantly affect their geometrical structures and electronic characteristics. pku.edu.cn Substituents with a range of π-electron-donor-acceptor capabilities, such as methoxy (B1213986), amino, and nitro groups, can be used to systematically alter the electronic landscape of the molecule. pku.edu.cn For instance, introducing a strong electron-donating group at a position para to the nitrile group would increase the electron density of the aromatic ring, potentially affecting its reactivity in electrophilic aromatic substitution reactions.

In a broader context, studies on core-modified isophlorins demonstrate that the steric bulk of meso-substituents can control their tilt angle relative to the core macrocycle, which in turn influences the degree of π-conjugation and antiaromaticity. chemrxiv.org While this system is more complex, the underlying principle of steric and electronic control is applicable. In analogs of this compound, bulky substituents ortho to the nitrile or methylsulfonyl groups could induce steric strain, leading to changes in bond angles and lengths, and consequently, altering the electronic properties.

The development of FX-909, a covalent inverse agonist for PPARγ, which has a 4-(methylsulfonyl)benzonitrile (B1297823) moiety, highlights the importance of the electronic properties of this scaffold in molecular recognition and biological activity. acs.org The interaction of such molecules with their biological targets is highly dependent on the electronic distribution within the molecule. acs.org

Table 2: Predicted Effect of Substituent Variation on Electronic Properties of the Benzonitrile Ring

| Substituent | Position Relative to Nitrile | Predicted Effect on Ring Electron Density |

| Amino (-NH₂) | Ortho | Increase |

| Nitro (-NO₂) | Meta | Decrease |

| Methoxy (-OCH₃) | Para | Increase |

This table is based on general principles of substituent effects in aromatic systems.

Computational Studies on Analog Series to Predict Reactivity Trends

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a valuable tool for predicting the reactivity of organic molecules. Such studies can provide insights into reaction mechanisms, transition state geometries, and kinetic and thermodynamic parameters.

For instance, DFT calculations at the M062X/6-31+G(d) level of theory have been used to study the regiochemistry of [3+2] cycloaddition reactions between benzonitrile N-oxide and various dipolarophiles. mdpi.com These studies analyze reactivity indices, such as electrophilicity and nucleophilicity, to predict the most favorable reaction pathways. mdpi.com The results from these computational models have shown good correlation with experimental observations. mdpi.com

Similar computational approaches can be applied to a series of analogs of this compound to predict their reactivity trends. By systematically varying the substituents on the aromatic ring in silico, it is possible to calculate how these changes affect the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and other reactivity descriptors. This information can then be used to predict how each analog will behave in specific chemical reactions, such as nucleophilic aromatic substitution or reactions involving the nitrile group.

For example, a computational study could model the reaction of a series of substituted this compound analogs with a given nucleophile. The calculated activation energies for the reaction of each analog would provide a quantitative prediction of their relative reactivities. This predictive power can guide the synthesis of new derivatives with desired chemical properties, saving significant time and resources in the laboratory.

Table 3: Hypothetical Computational Study on a Series of Analogs

| Analog Substituent (at position 5) | Calculated LUMO Energy (eV) | Predicted Reactivity towards Nucleophiles |

| -H (this compound) | (Value) | Baseline |

| -NO₂ | (Lower Value) | Increased |

| -OCH₃ | (Higher Value) | Decreased |

This table represents a hypothetical outcome of a computational study, illustrating the type of predictive data that can be generated.

Advanced Analytical Methodologies for Purity and Quantitative Analysis

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation of 3-Methyl-4-(methylsulfonyl)benzonitrile from impurities, starting materials, and byproducts. The choice of technique depends on the volatility, polarity, and stability of the compound and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is particularly well-suited for this compound due to its aromatic nature and the presence of polar functional groups (sulfone and nitrile).

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Sulfones

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724):Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents typical starting conditions for method development for a compound like this compound, based on methods for similar aromatic sulfones. cas.cz

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm). mdpi.com This results in significantly higher resolution, faster analysis times, and reduced solvent consumption. For the analysis of this compound, a UPLC method would offer improved separation of closely related impurities, leading to a more accurate purity assessment. The increased peak heights due to narrower peaks also enhance sensitivity. mdpi.com A typical UPLC method would involve a sub-2 µm particle column and an optimized gradient elution at a slightly lower flow rate than HPLC, but with a much shorter run time. nih.gov

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. nih.gov Given the benzonitrile (B105546) structure, this compound is expected to have sufficient volatility and thermal stability to be amenable to GC analysis, particularly for assessing volatile impurities. A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polysiloxane) would be suitable. The sample is injected into a heated inlet, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through the column. Separation occurs based on the boiling points and interactions of the compounds with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds, while a Mass Spectrometer (MS) can be used for identification. nist.gov

Table 2: Representative GC Parameters for Benzonitrile Derivatives

| Parameter | Condition |

|---|---|

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Detector | FID or MS |

This table provides a general GC method that could be adapted for the analysis of this compound. rsc.org

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It is often considered a hybrid of GC and HPLC. SFC can be particularly advantageous for the analysis of polar compounds that are not easily analyzed by GC and for which HPLC may be slow. chromatographytoday.com For a moderately polar compound like this compound, SFC could offer fast and efficient separations. The addition of a polar co-solvent (modifier) like methanol (B129727) to the CO2 mobile phase is crucial for eluting polar analytes. chromatographytoday.comnih.gov SFC is also known for being a "green" chromatography technique due to the reduced use of organic solvents.

High-Performance Thin-Layer Chromatography (HPTLC) for Rapid Screening

High-Performance Thin-Layer Chromatography (HPTLC) is an enhanced version of TLC that provides better resolution, sensitivity, and reproducibility, making it suitable for quantitative analysis. nih.govctlatesting.com It is a rapid and cost-effective method for screening multiple samples simultaneously. crpsonline.commerckmillipore.com For the analysis of this compound, a sample would be applied to an HPTLC plate (e.g., silica (B1680970) gel), which is then developed in a chamber with a suitable mobile phase. The choice of mobile phase would be optimized to achieve good separation from potential impurities. After development, the plate is dried, and the separated spots are visualized under UV light. Densitometry is then used to quantify the amount of the compound in the spot by measuring its absorbance or fluorescence. nih.govresearchgate.net

Hyphenated Analytical Techniques

Hyphenated techniques combine a separation technique with a spectroscopic detection method, providing both separation and identification capabilities in a single analysis.

For the definitive identification and quantification of this compound and its impurities, hyphenated techniques are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that couples the separation power of HPLC or UPLC with the identification capabilities of mass spectrometry. mdpi.comnih.gov This is particularly useful for identifying unknown impurities by providing molecular weight and fragmentation data. For quantitative analysis, LC-MS can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is the hyphenated counterpart to GC and is ideal for the identification of volatile and semi-volatile compounds. researchgate.netresearchgate.net After separation by GC, the components enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint for identification. nih.govomicsonline.orgcore.ac.uk

These advanced analytical methodologies provide a comprehensive toolkit for the thorough characterization, purity assessment, and quantitative analysis of this compound, ensuring its quality and enabling its effective use in research and development.

LC-MS and GC-MS for Coupled Separation and Mass Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques that combine the separation capabilities of chromatography with the sensitive and selective detection provided by mass spectrometry. These methods are instrumental in the identification and purity assessment of this compound.

In LC-MS analysis , a suitable reversed-phase C18 column can be employed with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to facilitate protonation. The analyte, this compound, would be ionized using an atmospheric pressure ionization (API) source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In positive ion mode, the protonated molecule [M+H]⁺ would be observed. Tandem mass spectrometry (MS/MS) can then be used to fragment this precursor ion, yielding characteristic product ions that confirm the compound's identity. Common fragmentation pathways for aromatic sulfones involve the cleavage of the C-S and S-O bonds. nih.gov

GC-MS analysis is also a viable method for the purity assessment of this compound, given its expected volatility. A non-polar or medium-polarity capillary column would be suitable for separation. In the mass spectrometer, electron ionization (EI) is typically used, which can lead to extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (if stable enough) and a series of fragment ions. For benzonitriles, fragmentation can involve the loss of the CN group or cleavage of the aromatic ring. nih.gov The fragmentation pattern of the methylsulfonyl group would also contribute to the unique mass spectrum of the compound.

A hypothetical data table illustrating the kind of information obtained from these techniques is presented below:

| Analytical Technique | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |

| LC-MS/MS | ESI (+) | 196.05 | 181.03, 116.05, 90.04 |

| GC-MS | EI | 195.04 | 180.02, 116.05, 90.04, 79.96 |

Gel Permeation Chromatography coupled with Inductively Coupled Plasma-High-Resolution Mass Spectrometry (GPC-ICP HR MS) for Elemental Speciation

For the specific and sensitive detection of sulfur within the this compound molecule, Gel Permeation Chromatography (GPC) coupled with Inductively Coupled Plasma-High-Resolution Mass Spectrometry (GPC-ICP HR MS) is a highly specialized and powerful technique. GPC separates molecules based on their size in solution, and while not typically used for small molecules like the target compound, its coupling with ICP-MS provides elemental specificity.

The primary application of ICP-MS in this context is the highly sensitive and interference-free quantification of sulfur. The high-resolution capabilities of the mass spectrometer are crucial for resolving the sulfur isotopes from potential polyatomic interferences, a common challenge in ICP-MS analysis. nih.gov This technique can provide an accurate determination of the sulfur content in a sample, which can be used as an orthogonal method for purity assessment and quantification of sulfur-containing compounds. nih.gov

| Technique | Principle | Application for this compound |

| GPC-ICP HR MS | Separation by size exclusion followed by elemental analysis via plasma ionization and high-resolution mass spectrometry. | Determination of the total sulfur content in a sample, providing a measure of the purity of the sulfur-containing analyte. |

Ion Mobility Mass Spectrometry for Isomer Separation and Quantification

Ion Mobility Mass Spectrometry (IMS-MS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. This technique can be particularly useful for separating isomers that may be difficult to resolve by chromatography alone. While this compound has a defined structure, IMS-MS would be invaluable in identifying and quantifying any potential positional isomers that might be present as impurities from the synthesis process.

| Isomer Type | Separation Principle in IMS | Potential Application for this compound Analysis |

| Positional Isomers | Different collision cross-sections due to varied substituent positions on the aromatic ring. | Separation and quantification of potential impurities such as 2-Methyl-4-(methylsulfonyl)benzonitrile or 3-Methyl-2-(methylsulfonyl)benzonitrile. |

Advanced Quantification Methods

Accurate quantification of this compound is essential for its use in research and development. Advanced quantification methods provide high precision and accuracy.

Chromatographic Peak Area Integration Methods

A widely used and robust method for the quantification of chemical compounds is the integration of the peak area from a chromatographic separation, typically from High-Performance Liquid Chromatography (HPLC) with UV detection or from GC with a suitable detector. This method relies on the principle that the area under a chromatographic peak is directly proportional to the concentration of the analyte.

To perform quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations. The peak areas of these standards are plotted against their concentrations to generate a linear regression model. The concentration of the analyte in an unknown sample can then be determined by measuring its peak area and interpolating its concentration from the calibration curve. The use of an internal standard is often recommended to correct for variations in injection volume and instrument response.

| Concentration (mg/mL) | Peak Area (arbitrary units) |

| 0.01 | 15,234 |

| 0.05 | 76,170 |

| 0.10 | 151,980 |

| 0.25 | 380,500 |

| 0.50 | 759,900 |

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-4-(methylsulfonyl)benzonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound involves multi-step functionalization. A validated approach includes:

Triflate Intermediate Formation : React 1-(4-hydroxy-2-methylphenyl)ethan-1-one with triflic anhydride at 0°C, followed by purification via column chromatography (hexane/ethyl acetate, 87% yield) .

Cyanide Substitution : Exchange the triflate group with Zn(CN)₂ and Pd(PPh₃)₄ in anhydrous DMF at 80°C, yielding 4-acetyl-3-methylbenzonitrile after chromatographic purification (hexane/ethyl acetate, 73% yield) .

Sulfonylation and Cyclization : Introduce the methylsulfonyl group via bromination (e.g., using Br₂ in methanol) followed by nucleophilic substitution. Final purification steps may involve silica gel chromatography or recrystallization .

Key Considerations : Temperature control during triflate formation and catalyst selection (e.g., Pd-based catalysts) are critical for minimizing side reactions. Solvent polarity during chromatography directly impacts purity.

Q. How can spectroscopic techniques (e.g., NMR, HRMS) be employed to characterize this compound and verify structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions through chemical shifts and splitting patterns. For example, the methylsulfonyl group (-SO₂CH₃) exhibits a singlet at δ ~3.2 ppm in ¹H NMR, while the nitrile group (-C≡N) appears as a deshielded carbon at δ ~115–120 ppm in ¹³C NMR .

- HRMS : Confirm molecular formula using exact mass analysis. For derivatives, deviations >2 ppm require re-evaluation of synthetic steps or potential isotopic interference .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities in crowded spectral regions .

Advanced Research Questions

Q. What computational methods are suitable for predicting the adsorption behavior of benzonitrile derivatives on metal surfaces?

Methodological Answer:

- Density Functional Theory (DFT) : Model adsorption energies and orientation of the methylsulfonyl and nitrile groups on surfaces like Ag or Pt. The three binding sites (nitrile, sulfonyl, aromatic ring) enable varied adsorption configurations .

- Molecular Dynamics (MD) Simulations : Simulate interfacial behavior in solvent environments (e.g., benzonitrile as a co-solvent) to assess surface energy and solvation effects .

- Experimental Validation : Use surface-enhanced Raman spectroscopy (SERS) or X-ray photoelectron spectroscopy (XPS) to correlate computational predictions with empirical data .

Q. What strategies can resolve contradictions in biological activity data observed for sulfonyl-containing benzonitrile derivatives?

Methodological Answer:

- Orthogonal Assays : Replicate activity studies under controlled conditions (e.g., pH, temperature) to isolate variables. For example, discrepancies in kinase inhibition assays may arise from solvent interactions (e.g., DMSO vs. aqueous buffers) .

- Metabolite Profiling : Use LC-MS to identify degradation products or reactive intermediates that may interfere with bioactivity measurements .

- Structural Dynamics Analysis : Apply cryo-EM or X-ray crystallography to assess target binding modes, particularly if the methylsulfonyl group induces conformational changes in proteins .

Q. How does the methylsulfonyl group influence the electronic properties of benzonitrile derivatives in solution-phase interactions?

Methodological Answer:

- Electron-Withdrawing Effects : The -SO₂CH₃ group reduces electron density on the aromatic ring, enhancing electrophilicity at the nitrile group. This can be quantified via Hammett substituent constants (σₚ ~0.93) .

- Solvent Interactions : Polar solvents (e.g., acetonitrile) stabilize the dipole moment (~4.0–4.2 D), affecting reaction kinetics in nucleophilic substitutions .

- Electric Field Studies : Use time-dependent DFT (TDDFT) to model how external electric fields shift absorption/emission bands, particularly in fluorescence-based applications .

Q. In drug discovery applications, how can structure-activity relationship (SAR) studies be designed for sulfonyl-substituted benzonitriles?

Methodological Answer:

- Scaffold Diversification : Synthesize analogs with variations in sulfonyl substituents (e.g., -SO₂CF₃ vs. -SO₂CH₃) to assess steric and electronic effects on target binding .

- Covalent Inhibition Profiling : Evaluate thiol-reactivity of the nitrile group using mass spectrometry to confirm covalent adduct formation with cysteine residues .

- Pharmacokinetic Optimization : Modify logP via substituent engineering (e.g., introducing hydrophilic groups) while retaining sulfonyl-mediated target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.